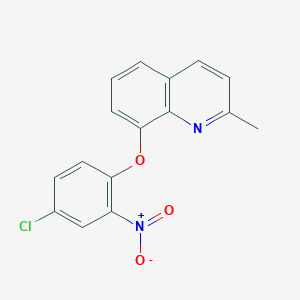

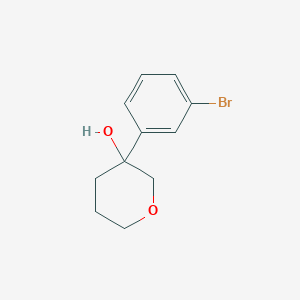

![molecular formula C13H9BrN2OS2 B2884782 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone CAS No. 339017-27-5](/img/structure/B2884782.png)

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

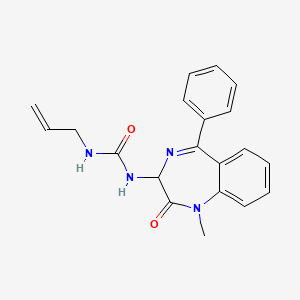

The molecular structure of this compound includes a thieno[2,3-c]isothiazol ring, which is a sulfur and nitrogen-containing heterocycle. This ring is substituted at the 3-position with a methyl group and at the 5-position with a 4-bromophenyl methanone group.Scientific Research Applications

Antioxidant Properties : The synthesis and evaluation of antioxidant properties of related bromophenol derivatives have been studied extensively. For instance, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and found that these compounds exhibit significant antioxidant power, with certain bromophenols being notably potent antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Similarly, Balaydın et al. (2010) investigated the antioxidant activities of synthesized bromophenols and reported their effective antioxidant power (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Molecular Docking and Pharmacokinetic Behavior : FathimaShahana and Yardily (2020) conducted molecular docking to understand the antiviral activity and pharmacokinetic behavior of a similar compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. This study highlights the compound's potential in antiviral research and drug development (FathimaShahana & Yardily, 2020).

Antibacterial Activity : Research on naturally occurring bromophenols from the marine red alga Rhodomela confervoides by Li et al. (2011) indicated potent antibacterial activities, suggesting that similar bromophenol compounds could be valuable in antibacterial research and applications (Li, Li, Gloer, & Wang, 2011).

Carbonic Anhydrase Inhibition : Akbaba et al. (2013) synthesized novel bromophenol derivatives and tested them as inhibitors of carbonic anhydrase, an enzyme important in many physiological processes. This research provides insights into the therapeutic potential of bromophenols in treating conditions like glaucoma or epilepsy (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of similar compounds. For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds, providing valuable methods for the synthesis of complex bromophenol derivatives (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities .

Properties

IUPAC Name |

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGCCJPSMROWRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)